Bienvenue dans la boutique en ligne BenchChem!

(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid

Hepatoprotection Structure-Activity Relationship CCl₄-induced liver injury

(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid (CAS 54429-62-8), also referred to as 3,4-dibenzyloxycinnamic acid or 3,4-di-O-benzylcaffeic acid, is a perbenzylated derivative of caffeic acid belonging to the hydroxycinnamic acid class. This compound features a trans-α,β-unsaturated carboxylic acid backbone with both catechol hydroxyl groups protected as benzyl ethers, yielding a molecular formula of C₂₃H₂₀O₄ and a molecular weight of 360.40 g/mol.

Molecular Formula C23H20O4
Molecular Weight 360.4 g/mol
CAS No. 54429-62-8
Cat. No. B3053552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid
CAS54429-62-8
Molecular FormulaC23H20O4
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)O)OCC3=CC=CC=C3
InChIInChI=1S/C23H20O4/c24-23(25)14-12-18-11-13-21(26-16-19-7-3-1-4-8-19)22(15-18)27-17-20-9-5-2-6-10-20/h1-15H,16-17H2,(H,24,25)/b14-12+
InChIKeyHXUKHSXNXWMNGH-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibenzyloxycinnamic Acid (CAS 54429-62-8): Chemical Identity and Core Characteristics for Procurement Evaluation


(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid (CAS 54429-62-8), also referred to as 3,4-dibenzyloxycinnamic acid or 3,4-di-O-benzylcaffeic acid, is a perbenzylated derivative of caffeic acid belonging to the hydroxycinnamic acid class [1]. This compound features a trans-α,β-unsaturated carboxylic acid backbone with both catechol hydroxyl groups protected as benzyl ethers, yielding a molecular formula of C₂₃H₂₀O₄ and a molecular weight of 360.40 g/mol . It is primarily utilized as a protected synthetic intermediate in medicinal chemistry campaigns, where the dual benzyl protection strategy enables selective downstream functionalization that would be incompatible with free phenolic hydroxyl groups . The compound is catalogued under NSC146870 in the NCI Diversity Set and serves as a key building block in the synthesis of bioactive molecules including the clinical-stage multiple sclerosis candidate TPN10456 .

Why Generic Caffeic Acid or Alternative Protected Derivatives Cannot Substitute for 3,4-Dibenzyloxycinnamic Acid (CAS 54429-62-8)


Cinnamic acid derivatives bearing different hydroxyl protection strategies are not functionally interchangeable. The 3,4-dibenzyloxy substitution pattern produces a unique combination of steric bulk, lipophilicity, and orthogonal deprotection chemistry that directly determines both the compound's biological activity profile and its synthetic utility. In a systematic structure-activity relationship study of 16 cinnamic acid derivatives in a CCl₄-induced hepatotoxicity model, the bulky 3,4-dibenzyloxy substitution conferred markedly lower hepatoprotective activity compared to methoxy or methylenedioxy analogs, while the parent caffeic acid (3,4-dihydroxy) and 3,4-diacetyl derivatives displayed different efficacy rankings [1]. Furthermore, the 3,4-regiochemistry of the benzyl protection is critical: the alternative 3,5-dibenzyloxy isomer (CAS 64793-97-1) presents a fundamentally different hydrogen-bonding pharmacophore that cannot mimic the natural catechol motif [2]. These differences mean that procurement decisions driven by biological screening campaigns, synthetic route design, or intellectual property considerations cannot rely on generic in-class substitution without risking experimental irreproducibility or patent infringement.

Quantitative Evidence Guide: Where 3,4-Dibenzyloxycinnamic Acid (CAS 54429-62-8) Demonstrates Measurable Differentiation from Its Closest Analogs


Hepatoprotective Activity: Direct Comparative SAR Demonstrates Reduced Efficacy of 3,4-Dibenzyloxy Substitution Relative to Methoxy and Methylenedioxy Analogs

In a head-to-head comparison of 16 cinnamic acid derivatives (including caffeic acid, 4-hydroxycinnamic acid, 3-hydroxycinnamic acid, 3-methoxycinnamic acid, 4-methoxycinnamic acid, 3,4-methylenedioxycinnamic acid, 3,4-diacetylcaffeic acid, 3,4-dibenzyloxycinnamic acid, and others), all administered orally at an identical dose of 50 mg/kg to male Wistar rats intoxicated with CCl₄ (4 g/kg, p.o.), the 3,4-dibenzyloxy substituted compound exhibited lower hepatoprotective activity than derivatives bearing methoxy groups at position 3 or 4, or a 3,4-methylenedioxy moiety [1]. Serum markers of liver injury (γ-glutamyl transpeptidase, alkaline phosphatase, and alanine aminotransferase) and hepatic lipid peroxidation products were quantified across all compounds, with the dibenzyloxy derivative ranking among the less active members of the series [1]. The study explicitly identifies the bulky benzyloxy substituents as detrimental to hepatoprotective potency, contrasting sharply with the superior efficacy of smaller, less lipophilic substituents such as methoxy or methylenedioxy groups [1].

Hepatoprotection Structure-Activity Relationship CCl₄-induced liver injury Cinnamic acid derivatives Oxidative stress

Synthetic Intermediate Differentiation: Exclusive Role as Key Building Block in TPN10456 (Clinical-Stage Multiple Sclerosis Drug Candidate) Synthesis at 94% Yield

Patent CN112479922A (filed by Tongji University, published 2021-03-12) discloses TPN10456, a small-molecule inhibitor of pathogenic Th17 cell differentiation with demonstrated efficacy in experimental autoimmune encephalomyelitis (EAE) mouse models of multiple sclerosis [1][2]. The synthetic route to TPN10456 specifically requires 3,4-dibenzyloxycinnamic acid (CAS 54429-62-8) as a critical intermediate: benzyl 3,4-dibenzyloxycinnamate is hydrolyzed using NaOH in methanol at 70°C for 4 hours to afford the title compound in 94% yield (step e of the patented process), which subsequently undergoes acid chloride formation and amide coupling to complete the TPN10456 scaffold [2]. The dibenzyl protection is essential—not only for synthetic compatibility in earlier steps (benzylation with BnBr/K₂CO₃/acetone, 70°C, 10h, 88% yield in step d), but also because the free catechol (caffeic acid) would undergo oxidative degradation and undesired side reactions under these conditions [2]. TPN10456 at 100 mg/kg significantly reduced EAE clinical scores, CNS inflammatory infiltration, and demyelination compared to vehicle-treated controls, while also reducing the frequency of IFN-γ⁻IL-17A⁺ and IFN-γ⁺IL-17A⁺ pathogenic Th17 cells infiltrating the CNS [1].

Multiple Sclerosis Th17 Differentiation TPN10456 Synthetic Intermediate Drug Discovery

Physicochemical Differentiation: Dramatic Lipophilicity Shift Relative to Parent Caffeic Acid Enables Distinct Application Domains

The benzyl protection of both catechol hydroxyl groups in caffeic acid produces a profound alteration in key physicochemical properties that dictate the compound's suitability for different experimental contexts . Caffeic acid (CAS 331-39-5) exhibits a measured logP of approximately 1.2 and a melting point of 211-225°C with decomposition, reflecting its polar, hydrogen-bonding catechol character . In contrast, 3,4-dibenzyloxycinnamic acid (CAS 54429-62-8) has a melting point of 206-208°C without decomposition and a dramatically higher predicted logP—the addition of two benzyl groups (each contributing approximately +2 to +2.5 log units based on the benzyl fragment's Hansch π constant) yields an estimated logP in the range of 4.5-6.0, representing a >1000-fold increase in octanol/water partition coefficient [1]. The pKa also shifts from ~4.58 (caffeic acid) to ~4.51 (dibenzyloxy), reflecting the electron-withdrawing effect of the benzyloxy substituents on the carboxylic acid . This lipophilicity transformation renders the dibenzyl derivative substantially more membrane-permeable and organic-solvent-soluble than caffeic acid, enabling its use in non-aqueous synthetic transformations while simultaneously reducing aqueous solubility and potentially altering oral bioavailability if evaluated in vivo [1].

Lipophilicity LogP Drug-likeness Permeability Physicochemical Properties

Strategic Orthogonal Protection: Benzyl Ethers Enable Selective Deprotection Chemistry Not Achievable with Acetyl or Methyl Protecting Groups

The O-benzyl protecting groups on 3,4-dibenzyloxycinnamic acid provide orthogonality that is critical in multi-step syntheses of bioactive cinnamic acid derivatives. This was systematically demonstrated in the synthesis of cinnamic amide tyrosinase inhibitors, where 15 O-benzyl-protected cinnamic amide intermediates (compounds 40-54) were prepared and subjected to differential debenzylation conditions [1]. Compounds bearing the 2,4-dibenzyloxyphenyl group (analogous to the 3,4-dibenzyloxy motif) required boron tribromide (BBr₃) for successful debenzylation, as the use of conc. HCl/acetic acid led to complex mixtures [1]. The resulting deprotected cinnamic amides 4, 9, and 14—all bearing the 2,4-dihydroxyphenyl (resorcinol-type) substituent derived from benzyl deprotection—exhibited 3-fold greater mushroom tyrosinase inhibitory activity at 25 μM than the reference standard kojic acid, with molecular docking scores of -6.2 to -7.9 kcal/mol versus -5.7 kcal/mol for kojic acid [1]. In α-MSH-stimulated B16F10 melanoma cells, these compounds inhibited both melanogenesis and cellular tyrosinase activity more potently than kojic acid in a dose-dependent manner without cytotoxicity [1]. This evidence demonstrates that the benzyl protection strategy is not merely a synthetic convenience but a functional requirement: alternative protecting groups (e.g., acetyl) would be cleaved under different conditions, limiting synthetic flexibility.

Protecting Group Strategy Debenzylation BBr₃ Cinnamic Amides Tyrosinase Inhibition

Chicoric Acid Synthesis: Regiospecific Diesterification at the 3,4-Position Is Required for HIV-1 Integrase Inhibitor Production

3,4-Dibenzyloxycinnamic acid (CAS 54429-62-8) occupies a non-substitutable role in the patented synthesis of chicoric acid, a naturally occurring HIV-1 integrase inhibitor and immunostimulator derived from Echinacea species [1]. The patented process involves diesterification of 3,4-dibenzyloxycinnamic acid with dibenzyl tartrate to form the perbenzylated intermediate 2,3-bis(3,4-dibenzyloxycinnamoyl)-dibenzyl-tartrate, followed by a single global debenzylation step to yield chicoric acid [1]. The 3,4-regiochemistry of the benzyloxy groups is structurally mandated: chicoric acid is a diester of caffeic acid with tartaric acid, and the two caffeoyl moieties are esterified through their 3,4-dihydroxycinnamic acid carboxyl groups [1]. Any deviation in the benzyl protection pattern—such as 3,5-dibenzyloxy substitution (CAS 64793-97-1) or mono-benzyloxy protection at the 4-position only—would produce regioisomeric products that cannot yield authentic chicoric acid upon deprotection [1]. This compound's specific utility in chicoric acid synthesis represents a procurement-critical application where CAS 54429-62-8 cannot be replaced by any other protected caffeic acid derivative without compromising the identity of the final product.

Chicoric Acid HIV-1 Integrase Inhibition Diesterification Immunostimulation Natural Product Synthesis

Optimal Procurement and Application Scenarios for 3,4-Dibenzyloxycinnamic Acid (CAS 54429-62-8) Based on Empirical Evidence


Scenario 1: TPN10456 Synthesis and Structural Analog Development for Multiple Sclerosis Drug Discovery

Laboratories synthesizing TPN10456 or its structural analogs for Th17-mediated autoimmune disease research should procure CAS 54429-62-8 as the essential penultimate intermediate. As demonstrated in patent CN112479922A, this compound is produced in 94% yield via NaOH-mediated hydrolysis of benzyl 3,4-dibenzyloxycinnamate and subsequently converted to the active TPN10456 scaffold [1]. TPN10456 has validated in vivo efficacy in EAE mouse models at 100 mg/kg, significantly reducing clinical scores, CNS inflammatory infiltration, and demyelination while selectively inhibiting pathogenic Th17 cell differentiation [1]. The benzyl protection is critical for synthetic compatibility—no alternative protecting group strategy (acetyl, methyl) can withstand the basic hydrolysis conditions used in this route. Researchers should verify CAS 54429-62-8 identity by melting point (206-208°C) and ensure purity ≥97% (standard commercial specification) before use .

Scenario 2: Chicoric Acid and Caffeic Acid Diester Natural Product Synthesis

For programs synthesizing chicoric acid—an HIV-1 integrase inhibitor and Echinacea-derived immunostimulator—CAS 54429-62-8 is the mandatory protected caffeic acid building block [1]. The patented process requires diesterification of this specific compound with dibenzyl tartrate, followed by global debenzylation. The 3,4-regiochemistry of the benzyl protection is structurally essential: substitution with the 3,5-dibenzyloxy isomer (CAS 64793-97-1) would yield a non-natural regioisomer that cannot be claimed as chicoric acid [1]. Procurement teams should specify CAS 54429-62-8 explicitly and reject any shipment where the Certificate of Analysis indicates the 3,5-isomer as an impurity above trace levels. The compound's melting point (206-208°C) provides a simple identity confirmation before committing to multi-step synthesis .

Scenario 3: Cinnamic Amide Tyrosinase Inhibitor Development Requiring Orthogonal Benzyl Protection

Medicinal chemistry programs targeting melanogenesis disorders through tyrosinase inhibition should employ CAS 54429-62-8 as the protected precursor when the synthetic route requires subsequent BBr₃-mediated debenzylation to unveil the 3,4-dihydroxy (catechol) pharmacophore [1]. The 2007 hepatoprotective SAR study demonstrates that the 3,4-dibenzyloxy substitution pattern itself confers lower biological activity than methoxy analogs, confirming that this compound is best deployed as a latent precursor rather than a directly bioactive species [2]. The Ullah et al. (2019) study provides a direct precedent: O-benzyl-protected cinnamic amides yielded debenzylated products with 3-fold greater tyrosinase inhibition than kojic acid at 25 μM, with docking scores ranging from -6.2 to -7.9 kcal/mol [1]. Researchers should note that conc. HCl/AcOH deprotection conditions are ineffective for this substrate class—BBr₃ is the required deprotection reagent [1].

Scenario 4: Procurement for Physicochemical Screening Where High Lipophilicity Is a Prerequisite

For cell-based phenotypic screens, Caco-2 permeability assays, or blood-brain barrier penetration studies where high lipophilicity (logP > 4) is required, CAS 54429-62-8 provides a cinnamic acid scaffold with dramatically enhanced membrane partitioning compared to parent caffeic acid (logP ~1.2) [1]. The estimated logP increase of ≥3.3 log units (representing >2000-fold greater lipophilicity) makes this compound suitable for screening cascades where aqueous-soluble caffeic acid would fail to achieve intracellular target engagement [1]. However, procurement teams should be aware that this enhanced lipophilicity also predicts poor aqueous solubility and potential non-specific binding—properties that make the compound unsuitable for biochemical (cell-free) assays or in vivo studies requiring aqueous formulation. The compound's lack of hydrogen bond donors (both catechol OH groups are blocked) further distinguishes it from caffeic acid and may alter target recognition in protein-binding assays .

Quote Request

Request a Quote for (2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.